![molecular formula C24H26FN5O2 B2715268 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 1049476-57-4](/img/structure/B2715268.png)
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Overview
Description
“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a quinoline moiety, which is a nitrogen-containing bicyclic compound found in various forms throughout nature .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a 2-fluorophenyl group . The quinoline moiety could be synthesized through various methods, including the Skraup synthesis, the Doebner-Miller reaction, or the Conrad-Limpach synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The piperazine ring and the quinoline moiety would contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the piperazine ring and the quinoline moiety. Piperazine rings can undergo reactions such as alkylation, acylation, and sulfonation . Quinoline moieties can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility and bioavailability . The quinoline moiety could contribute to its fluorescence properties .Scientific Research Applications
- Key Insights :
- Compound 3c stands out as the most potent inhibitor, reducing uridine uptake without affecting Km.
- Benzamide-based 5-aminopyrazoles, including derivatives related to our compound, have demonstrated notable antiviral activity against the H5N1 influenza virus . Further exploration may reveal additional antiviral potential.
- Novel derivatives related to our compound have been investigated for their anticancer applications .
- The crystal structure of a related compound (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide) reveals bond lengths consistent with typical single bonds .
- Another derivative, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, has been identified as a potent class I selective HDAC inhibitor .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Antiviral Applications
Anticancer Properties
Crystal Structure Insights
HDAC Inhibition
Cell Surface Biotinylation and Internalization Assay
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. In general, compounds containing piperazine rings can have various side effects, including gastrointestinal disturbances and neurological effects . Quinoline derivatives can also have various toxicities, depending on their specific structures .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic uses. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could have potential applications in various areas of medicine .
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-17-16-21(18-6-2-4-8-20(18)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)22-9-5-3-7-19(22)25/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKABNWKSBJUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide |
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